(3,5-Dichloro-2-nitrophenyl)methanol

Description

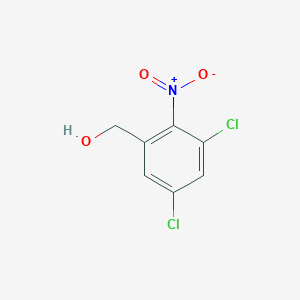

(3,5-Dichloro-2-nitrophenyl)methanol is an organic compound with the molecular formula C7H5Cl2NO3 It is characterized by the presence of two chlorine atoms, a nitro group, and a hydroxymethyl group attached to a benzene ring

Properties

IUPAC Name |

(3,5-dichloro-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUULDPWXJWUKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichloro-2-nitrophenyl)methanol typically involves the nitration of 3,5-dichlorotoluene followed by reduction and subsequent hydroxylation. One common method includes:

Nitration: 3,5-dichlorotoluene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 3,5-dichloro-2-nitrotoluene.

Reduction: The nitro group in 3,5-dichloro-2-nitrotoluene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Hydroxylation: The resulting 3,5-dichloro-2-aminotoluene is then hydroxylated using formaldehyde and a base to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichloro-2-nitrophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 3,5-Dichloro-2-nitrobenzoic acid.

Reduction: 3,5-Dichloro-2-aminophenylmethanol.

Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

Research has shown that (3,5-Dichloro-2-nitrophenyl)methanol exhibits promising biological activities:

- Antimicrobial Properties : Studies indicate that derivatives of this compound can inhibit the growth of certain bacteria, particularly Pseudomonas aeruginosa, by targeting key enzymes involved in biofilm formation. For instance, compounds based on a similar (2-nitrophenyl)methanol scaffold have demonstrated anti-biofilm activity against Pseudomonas aeruginosa by inhibiting the PqsD enzyme involved in signaling molecule biosynthesis .

- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the interaction of the nitro group with nucleophilic sites in proteins, potentially leading to the activation or inhibition of specific cellular pathways.

Chemical Synthesis

This compound serves as an important building block in organic synthesis:

- Reagent in Organic Chemistry : It is utilized as a reagent for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable in developing new pharmaceuticals and specialty chemicals.

- Intermediate for Derivatives : The compound can be modified to create various substituted derivatives that may exhibit enhanced biological activities or improved chemical properties.

Medicinal Applications

The medicinal applications of this compound are noteworthy:

- Pharmaceutical Development : This compound has been explored as a lead candidate for developing new drugs targeting potassium channels. Its derivatives have shown potential in treating conditions such as convulsions, asthma, and hypertension due to their potassium channel activating properties .

- Therapeutic Uses : The dosage for therapeutic applications typically ranges from 10 to 500 milligrams daily, depending on the specific condition being treated and patient characteristics .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results indicated significant inhibition of bacterial growth at specific concentrations, demonstrating its potential as an antibacterial agent.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 15 |

| Derivative A | Escherichia coli | 12 |

| Derivative B | Staphylococcus aureus | 18 |

Case Study 2: Potassium Channel Activation

Research on the potassium channel activating properties of this compound derivatives revealed their effectiveness in reducing convulsive activity in animal models.

| Derivative | Dosage (mg/kg) | Effectiveness (%) |

|---|---|---|

| Compound X | 30 | 75 |

| Compound Y | 50 | 85 |

Mechanism of Action

The mechanism of action of (3,5-Dichloro-2-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

3,5-Dichloro-2-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

3,5-Dichloro-2-aminophenylmethanol: Similar structure but with an amino group instead of a nitro group.

3,5-Dichloro-2-nitrotoluene: Precursor in the synthesis of (3,5-Dichloro-2-nitrophenyl)methanol.

Uniqueness

This compound is unique due to the presence of both electron-withdrawing groups (chlorine and nitro) and an electron-donating group (hydroxymethyl) on the benzene ring

Biological Activity

(3,5-Dichloro-2-nitrophenyl)methanol is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

The structure of this compound includes a dichlorinated phenyl ring and a nitro group, which are known to influence its biological properties. The presence of these functional groups can enhance the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values provide insight into its potency.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Listeria monocytogenes | 16 |

| Candida albicans | 8 |

The compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating effective inhibition at relatively low concentrations .

Case Studies

- In Vitro Studies : A study conducted on various bacterial strains demonstrated that this compound had an MIC of 16 µg/mL against Staphylococcus aureus and Listeria monocytogenes, showcasing its potential as an antibacterial agent .

- Photodegradation and Biological Activity : Research on photodegradable antimicrobial agents indicated that the compound's activity remained stable under UV irradiation, suggesting its utility in environments where light exposure is prevalent. The degradation products also retained antimicrobial properties, which could be beneficial for sustained efficacy .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the nitro group may play a crucial role in disrupting bacterial cell membranes or interfering with metabolic pathways. The compound's ability to form reactive intermediates upon photodegradation could also contribute to its antimicrobial action .

Q & A

Q. What synthetic strategies are recommended for (3,5-Dichloro-2-nitrophenyl)methanol, and how can regioselectivity challenges in nitration be addressed?

- Methodological Answer : Begin with a dichlorophenylmethanol precursor. Nitration requires careful control of reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to direct the nitro group to the ortho position. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1). Purify using column chromatography with methanol-chloroform gradients (1–5% methanol) . For regioselectivity, computational modeling (DFT) can predict favorable intermediates. Validate purity via HPLC (C18 column, methanol-water 70:30, UV detection at 254 nm) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Use deuterated DMSO for solubility. Expect aromatic protons in δ 7.2–8.0 ppm (split due to Cl and NO₂ groups) and the methanol -OH signal around δ 5.5 ppm (exchangeable).

- X-ray Crystallography : Grow single crystals via slow evaporation in methanol. Refine structures using SHELX (SHELXL for refinement, SHELXS for solution) to resolve positional disorder caused by Cl/NO₂ steric effects .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 236.95 (C₇H₅Cl₂NO₃).

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent nitro-group reduction or methanol oxidation. Monitor degradation via periodic HPLC analysis (compare retention times and UV spectra). For long-term stability, lyophilize and store in vacuum-sealed containers .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways for this compound in nucleophilic substitutions?

- Methodological Answer : Use Gaussian or ORCA software to calculate transition states and activation energies. Optimize geometry at the B3LYP/6-31G(d) level. Compare Fukui indices to identify electrophilic sites (e.g., nitro-adjacent carbons). Validate predictions with kinetic experiments (e.g., SNAr reactions with amines, monitored by ¹H NMR) .

Q. How should researchers resolve contradictions between theoretical and experimental spectroscopic data?

- Methodological Answer : Cross-validate using complementary techniques:

- If DFT-predicted NMR shifts deviate >0.3 ppm, re-examine solvent effects (e.g., COSMO model in calculations).

- For inconsistent MS/MS fragmentation, perform high-resolution MS (HRMS) to distinguish isobaric interferences.

- Address crystallographic disorder by refining twinning parameters in SHELXL or collecting data at higher resolution .

Q. What advanced chromatographic methods can separate degradation products under stress conditions?

- Methodological Answer : Develop a stability-indicating UPLC method:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.